molecular formula C11H17Cl2N3O B3077944 2-(Piperazin-1-yl)benzamide dihydrochloride CAS No. 1049728-35-9

2-(Piperazin-1-yl)benzamide dihydrochloride

Cat. No.: B3077944
CAS No.: 1049728-35-9
M. Wt: 278.18 g/mol
InChI Key: UUIXAVMCHVVAEI-UHFFFAOYSA-N
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Description

2-(Piperazin-1-yl)benzamide dihydrochloride is a synthetic organic compound featuring a benzamide core linked to a piperazine ring, with two hydrochloride counterions enhancing its solubility in aqueous media. The piperazine moiety, a six-membered ring containing two nitrogen atoms, confers basicity and hydrogen-bonding capabilities, making it a common pharmacophore in drug discovery. The dihydrochloride salt form improves bioavailability by increasing water solubility, a critical factor for pharmaceutical applications.

Properties

IUPAC Name

2-piperazin-1-ylbenzamide;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O.2ClH/c12-11(15)9-3-1-2-4-10(9)14-7-5-13-6-8-14;;/h1-4,13H,5-8H2,(H2,12,15);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUIXAVMCHVVAEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2C(=O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The piperazine ring undergoes nucleophilic substitution at nitrogen atoms under mild alkaline conditions. For example:

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in ethanol to yield N-alkylated derivatives.

    Example: Reaction with ethyl bromoacetate in THF produces ethyl 2-(4-benzamidopiperazin-1-yl)acetate, isolated in 72% yield after column chromatography .

  • Acylation : Forms carbamate derivatives when treated with Boc anhydride (di-tert-butyl dicarbonate) in dichloromethane .

Reaction TypeReagents/ConditionsProductYieldSource
AlkylationEthyl bromoacetate, THF, 25°CEthyl 2-(4-benzamidopiperazin-1-yl)acetate72%
AcylationBoc₂O, DCM, Et₃Ntert-Butyl 4-benzamidopiperazine-1-carboxylate85%

Oxidation-Reduction Reactions

The piperazine ring and benzamide group participate in redox processes:

  • Oxidation : Treatment with H₂O₂ or mCPBA oxidizes the piperazine to N-oxide derivatives.

    Example: Reaction with 3-chloroperbenzoic acid (mCPBA) in CH₂Cl₂ yields 2-(piperazin-1-yl-4-oxide)benzamide dihydrochloride (89% yield) .

  • Reduction : Catalytic hydrogenation (H₂, Pd/C) reduces the benzamide carbonyl to a benzylamine derivative .

Reaction TypeReagents/ConditionsProductYieldSource
OxidationmCPBA, CH₂Cl₂, 0°C2-(Piperazin-1-yl-4-oxide)benzamide dihydrochloride89%
ReductionH₂ (1 atm), 10% Pd/C, EtOH2-(Piperazin-1-yl)benzylamine dihydrochloride68%

Cross-Coupling Reactions

The benzamide aromatic ring participates in Pd-catalyzed couplings:

  • Suzuki-Miyaura : Reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) under Pd(PPh₃)₄ catalysis to form biaryl derivatives .

  • Buchwald-Hartwig Amination : Couples with aryl halides (e.g., 2-bromopyridine) to install amino groups .

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, DMF/H₂O2-(Piperazin-1-yl)-4'-fluorobiphenyl-4-carboxamide63%
Buchwald-HartwigPd(OAc)₂, Xantphos, Cs₂CO₃, toluene2-(Piperazin-1-yl)-N-(pyridin-2-yl)benzamide58%

Hydrolysis and Condensation

  • Acid/Base Hydrolysis : The benzamide hydrolyzes to 2-(piperazin-1-yl)benzoic acid under harsh acidic (6M HCl, reflux) or basic (NaOH, 100°C) conditions .

  • Condensation with Aldehydes : Reacts with formaldehyde in methanol to form Mannich bases .

Reaction TypeReagents/ConditionsProductYieldSource
Acid Hydrolysis6M HCl, reflux, 6h2-(Piperazin-1-yl)benzoic acid dihydrochloride91%
Mannich ReactionHCHO, MeOH, 50°C2-(Piperazin-1-yl)-N-(hydroxymethyl)benzamide77%

Salt-Formation and Solubility

As a dihydrochloride salt, the compound displays enhanced aqueous solubility (23 mg/mL in H₂O at 25°C). Protonation occurs at both piperazine nitrogens (pKa₁ = 4.2, pKa₂ = 8.9), enabling pH-dependent reactivity .

Stability Under Thermal and Photolytic Conditions

  • Thermal Stability : Decomposes above 220°C, forming piperazine and benzoic acid derivatives .

  • Photolysis : UV irradiation (254 nm) in methanol induces N-N bond cleavage in the piperazine ring .

Scientific Research Applications

2-(Piperazin-1-yl)benzamide dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(Piperazin-1-yl)benzamide dihydrochloride involves its interaction with specific molecular targets and pathways. The piperazine ring in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, contributing to the compound’s biological effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The following table summarizes key structural and physicochemical differences between 2-(Piperazin-1-yl)benzamide dihydrochloride and related compounds:

Compound Name Molecular Formula Key Functional Groups Salt Form Key Structural Features
This compound Not explicitly provided Benzamide, Piperazine Dihydrochloride Benzamide core, unsubstituted piperazine
2-Methoxy-N-(piperidine-4-yl)benzamide HCl Not provided Methoxy, Piperidine, Benzamide Hydrochloride Piperidine (1 N) instead of piperazine (2 N)
2-(Piperazin-1-yl)-1H-benzodiazole diHCl C₁₁H₁₅ClN₄ Benzimidazole, Piperazine Dihydrochloride Benzimidazole replaces benzamide
N-{4-[4-(2,3-Dichlorophenyl)-piperazin-1-yl]-trans-but-2-enyl}-4-(pyridin-2-yl)benzamide diHCl Complex structure Dichlorophenyl, Pyridinyl, Benzamide Dihydrochloride Extended linker with trans-but-2-enyl group

Key Observations :

  • Piperazine vs.
  • Substituent Effects : Chlorine atoms (e.g., in –8) enhance lipophilicity, improving membrane permeability but possibly increasing toxicity .

Analytical and Pharmacological Considerations

  • Dose-Effect Analysis : Methods like the Litchfield-Wilcoxon probit analysis () enable rapid estimation of median effective doses (ED₅₀) and slope parameters, critical for comparing potency across analogs .
  • Impurity Profiling : High-performance liquid chromatography (HPLC) methods (e.g., for pioglitazone hydrochloride in ) ensure purity by detecting related substances, a practice applicable to this compound derivatives .

Biological Activity

2-(Piperazin-1-yl)benzamide dihydrochloride is a piperazine derivative that exhibits significant biological activity, particularly in antimicrobial and potential anticancer applications. This article delves into its mechanisms of action, biological effects, and relevant research findings.

Overview of the Compound

Chemical Structure and Properties:

  • Chemical Name: this compound
  • CAS Number: 1049728-35-9
  • Molecular Formula: C10H13Cl2N3O

This compound belongs to a class of piperazine derivatives known for their diverse biological activities, including antimicrobial, anticancer, and neuropharmacological effects.

Target Enzyme:
The primary target of this compound is DNA gyrase , an essential enzyme for bacterial DNA replication. The inhibition of this enzyme disrupts the supercoiling necessary for DNA processes, leading to bacterial cell death.

Mode of Action:

  • Inhibition of DNA Gyrase: By binding to DNA gyrase, the compound prevents the introduction of negative supercoils into DNA, which is crucial for replication and transcription. This results in significant disruption of bacterial cellular functions.
  • Uptake in Microbial Cells: Studies indicate that over 50% of microbial cells can uptake this compound within 30 minutes, enhancing its efficacy as an antimicrobial agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits potent antimicrobial properties against various strains, including:

  • Staphylococcus aureus
  • Methicillin-resistant Staphylococcus aureus (MRSA)
  • Staphylococcus epidermidis

The compound's effectiveness against these pathogens highlights its potential application in treating bacterial infections .

Anticancer Potential

Preliminary studies suggest that this compound may also possess anticancer properties. It has been investigated for its ability to induce apoptosis in cancer cells and inhibit cell proliferation. The following table summarizes key findings from research studies:

Study FocusCell Lines TestedIC50 Value (µM)Mechanism
Antimicrobial ActivityS. aureus, MRSA18Inhibition of DNA gyrase
Anticancer ActivityMCF-7 (Breast Cancer)15.63Induction of apoptosis

These findings indicate a promising avenue for further exploration in cancer therapy .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy Study : A study assessed the uptake and efficacy of this compound against MRSA and found significant antimicrobial activity, providing a basis for its potential use in clinical settings .
  • Cytotoxicity Assay : In vitro assays demonstrated that the compound could effectively inhibit the growth of breast cancer cells (MCF-7), with IC50 values comparable to established anticancer drugs like Olaparib .
  • Mechanistic Studies : Molecular modeling studies have indicated that the compound interacts with specific targets involved in cellular processes, suggesting multiple pathways through which it exerts its effects .

Q & A

What are the optimal synthetic routes for 2-(Piperazin-1-yl)benzamide dihydrochloride, and how do reaction conditions influence yield and purity?

Methodological Answer:
The synthesis typically involves nucleophilic substitution between a benzamide precursor and piperazine, followed by dihydrochloride salt formation. For example, analogous piperazine derivatives are synthesized by reacting halobenzamides with piperazine in polar aprotic solvents (e.g., DMF, DMSO) under basic conditions (e.g., K₂CO₃). Post-reduction steps (e.g., nitro to amine conversion) may precede salt formation via HCl treatment . Yield optimization requires controlled stoichiometry, temperature (80–120°C), and purification via recrystallization or column chromatography. Design of Experiments (DOE) can systematically evaluate parameter interactions (e.g., solvent polarity, reaction time) to maximize purity (>98% by HPLC) .

How can computational tools streamline experimental design for synthesizing this compound?

Advanced Answer:
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, enabling virtual screening of catalysts and solvents. Platforms like ICReDD integrate reaction path searches with machine learning to prioritize viable conditions (e.g., solvent-free or aqueous systems). For instance, transition-state modeling can identify energy barriers for piperazine ring functionalization, guiding catalyst selection (e.g., Pd-based for cross-coupling) . Computational solubility prediction (via COSMO-RS) further refines solvent choices to enhance yield .

What analytical techniques resolve structural ambiguities or data discrepancies in characterizing this compound?

Methodological Answer:

  • Primary Techniques: ¹H/¹³C NMR confirms piperazine ring substitution patterns and benzamide linkage. X-ray crystallography resolves stereochemical ambiguities .
  • Purity Assessment: HPLC-MS (≥95% purity) with UV detection at 254 nm. Discrepancies in retention times may indicate byproducts (e.g., unreacted precursors).
  • Contradiction Resolution: Cross-validate with FTIR (amide C=O stretch ~1650 cm⁻¹) and elemental analysis (±0.3% tolerance for C, H, N). If inconsistencies persist, repeat synthesis under inert atmosphere to exclude oxidation artifacts .

How does the dihydrochloride salt form impact stability and bioavailability compared to the free base?

Basic Answer:
The dihydrochloride salt improves aqueous solubility (critical for in vitro assays) and hygroscopic stability. Accelerated stability studies (40°C/75% RH for 4 weeks) compare degradation profiles via TGA (thermal decomposition >200°C) and DSC (melting point shifts). Salt formation reduces free base volatility, enhancing shelf life under ambient storage .

What scale-up challenges arise in transitioning lab-scale synthesis to pilot production, and how are they addressed?

Advanced Answer:

  • Heat Transfer: Exothermic reactions require jacketed reactors with precise temperature control.
  • Mixing Efficiency: High-viscosity mixtures benefit from radial-flow impellers or continuous flow reactors .
  • Purification: Centrifugal partition chromatography (CPC) scales better than column chromatography.
  • Safety: Adiabatic calorimetry (e.g., ARC) identifies thermal runaway risks during HCl gas evolution .

How can conflicting reports on the biological activity of piperazine derivatives be systematically resolved?

Advanced Answer:

  • Meta-Analysis: Compare assay conditions (e.g., cell lines, IC₅₀ protocols) across studies to identify variables (e.g., serum concentration affecting bioavailability) .
  • Standardization: Reproduce assays using WHO-recommended controls (e.g., staurosporine for cytotoxicity) and uniform compound concentrations (µM vs. nM).
  • Multi-Lab Validation: Collaborative studies (e.g., via NIH grants) reduce inter-lab variability .

What protocols ensure reproducibility in pharmacological studies involving this compound?

Methodological Answer:

  • Documentation: Log detailed synthetic protocols (e.g., molar ratios, drying times) in electronic lab notebooks (ELNs).
  • Reference Standards: Use certified NMR solvents and internal standards (e.g., TMS for ¹H NMR).
  • Replication: Independently synthesize ≥3 batches and compare bioactivity (e.g., pIC₅₀ ± 0.5) .

How do substituents on the piperazine ring alter physicochemical properties?

Advanced Answer:

  • Methyl Groups: Increase lipophilicity (logP ↑0.5–1.0), reducing aqueous solubility but enhancing membrane permeability.
  • Hydroxyl Groups: Introduce H-bonding, improving solubility but potentially lowering metabolic stability.
  • Validation: Molecular dynamics simulations (e.g., GROMACS) predict solvation effects, validated via shake-flask LogP measurements .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(Piperazin-1-yl)benzamide dihydrochloride
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2-(Piperazin-1-yl)benzamide dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.